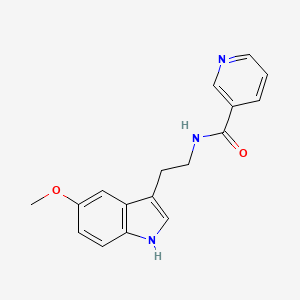
Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-, also known as melatonin, is a hormone primarily secreted by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and other circadian rhythms. The compound has a molecular formula of C13H16N2O2 and a molecular weight of 232.2783 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- involves several steps. One common method starts with the precursor 5-methoxyindole, which undergoes a series of reactions including alkylation, acylation, and amidation to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and automated systems to maintain consistent quality and efficiency. The process involves similar steps as the laboratory synthesis but on a much larger scale, with additional purification steps to meet pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and halogenated compounds. These products have various applications in medicinal chemistry and pharmacology .
Scientific Research Applications
Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in regulating circadian rhythms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating sleep disorders, depression, and other conditions.
Industry: Used in the formulation of dietary supplements and pharmaceuticals .
Mechanism of Action
The compound exerts its effects by binding to melatonin receptors in the brain, specifically MT1 and MT2 receptors. This binding regulates the release of neurotransmitters and hormones that control sleep-wake cycles and other physiological processes. The molecular pathways involved include the modulation of adenylate cyclase activity and the regulation of cyclic AMP levels .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another name for melatonin, with similar properties and functions.
5-Methoxytryptamine: A related compound with similar indole structure but different biological activity.
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: A structurally similar compound with different functional groups .
Uniqueness
Nicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is unique due to its specific role in regulating circadian rhythms and its widespread use in both research and clinical settings. Its ability to cross the blood-brain barrier and interact with specific receptors makes it a valuable compound in neuroscience and pharmacology .
Properties
CAS No. |
29745-42-4 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-4-5-16-15(9-14)12(11-20-16)6-8-19-17(21)13-3-2-7-18-10-13/h2-5,7,9-11,20H,6,8H2,1H3,(H,19,21) |
InChI Key |
JAXFNBSXSXDREO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


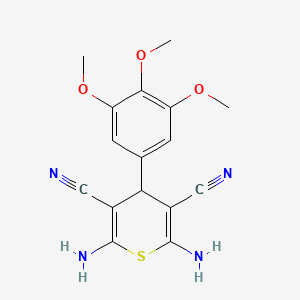
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![7,7,8a-Trimethyl-5-thioxo-tetrahydro-oxazolo[3,2-c]pyrimidin-2-one](/img/structure/B11092682.png)
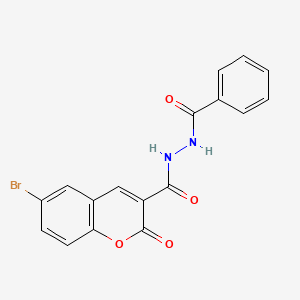
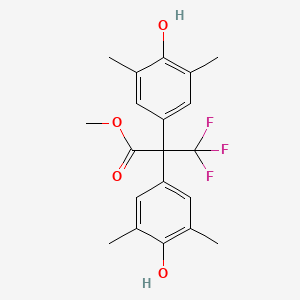
![Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B11092710.png)
![N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide](/img/structure/B11092715.png)
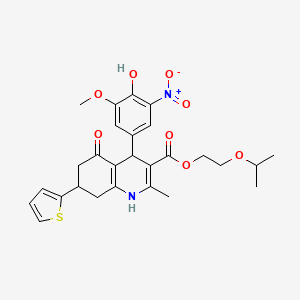
![3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline](/img/structure/B11092720.png)
![N-(3,5-dibromopyridin-2-yl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11092728.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-3-methylbenzamide](/img/structure/B11092749.png)
![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092755.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B11092763.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione](/img/structure/B11092766.png)
